molecular formula C10H8BrNO B1286904 1-(7-Bromo-1H-indol-3-yl)ethanone CAS No. 944086-09-3

1-(7-Bromo-1H-indol-3-yl)ethanone

Cat. No. B1286904
CAS RN: 944086-09-3
M. Wt: 238.08 g/mol
InChI Key: ZRGRITPJQJCAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(7-Bromo-1H-indol-3-yl)ethanone is a brominated indole derivative, which is a class of compounds known for their interesting chemical and biological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structure, and potential applications, which can be extrapolated to this compound.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and the need for precise control over reaction conditions. For example, the synthesis of enantiomerically pure diarylethanes as described in the second paper involves a 7-step procedure starting from a bromo-chlorophenyl compound, with a key step being the resolution of an acetic acid derivative by crystallization . This suggests that the synthesis of this compound could also involve multiple steps and might require careful chiral resolution if enantiomerically pure compounds are desired.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, as seen in the third paper, where the structure of a bis(bromophenyl) indolone derivative was determined . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules. For this compound, similar techniques could be used to elucidate its structure.

Chemical Reactions Analysis

Brominated compounds are typically reactive due to the presence of the bromine atom, which can participate in various chemical reactions. The papers provided do not detail specific reactions for this compound, but the reactivity can be inferred from related compounds. For instance, the first paper discusses a bromophenyl compound's ability to undergo charge transfer within the molecule, which is a fundamental aspect of its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. The first paper mentions the calculation of first hyperpolarizability, indicating a potential role in nonlinear optics for the compound studied . This suggests that this compound could also exhibit interesting optical properties. Additionally, molecular docking studies in the first paper suggest that similar compounds might exhibit inhibitory activity against certain enzymes, hinting at possible biological applications .

Scientific Research Applications

Antibacterial and Antifungal Activities

1-(7-Bromo-1H-indol-3-yl)ethanone derivatives have demonstrated significant antibacterial and antifungal activities. For instance, novel 1H-indole derivatives synthesized using this compound as a precursor showed promising antimicrobial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli) as well as against fungal species like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The compound serves as an important synthon for designing various nitrogen-containing heterocyclic compounds and their annulated derivatives, useful in medicinal chemistry. A study demonstrated the use of related halogenated aniline derivatives to synthesize novel indole ethanones and indole-7-carboxamides, showcasing the versatility of these compounds in synthetic organic chemistry (Letters in Drug Design & Discovery, 2022).

Anti-inflammatory Agents

This compound derivatives have been evaluated for their potential as anti-inflammatory agents. A study synthesized various derivatives and tested them for anti-inflammatory activity, finding promising results in reducing inflammation in animal models (Current drug discovery technologies, 2022).

Synthesis of Chalcone Derivatives

This compound is used in the synthesis of chalcone derivatives, which are known for their diverse pharmacological activities. One study synthesized chalcone derivatives using this compound and tested them for antimicrobial and anti-oxidant activities, showing significant efficacy (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Synthesis of Anti-Cancer Agents

Several studies have focused on synthesizing novel compounds using this compound for potential anti-cancer applications. These studies aim to develop new therapeutic agents that can inhibit the growth of cancer cells through various mechanisms (Medicinal Chemistry Research, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and seeking medical advice if you feel unwell .

Mechanism of Action

Target of Action

1-(7-Bromo-1H-indol-3-yl)ethanone is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Action Environment

The compound is stable under normal temperatures and pressures , suggesting that it may be relatively resistant to environmental variations.

properties

IUPAC Name

1-(7-bromo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGRITPJQJCAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587831
Record name 1-(7-Bromo-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944086-09-3
Record name 1-(7-Bromo-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Bromo-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Bromo-1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(7-Bromo-1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(7-Bromo-1H-indol-3-yl)ethanone
Reactant of Route 5
1-(7-Bromo-1H-indol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(7-Bromo-1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.